molecular formula C15H10N2O4 B5380875 N-2-furoyl-N-2-pyridinyl-2-furamide

N-2-furoyl-N-2-pyridinyl-2-furamide

Cat. No.: B5380875
M. Wt: 282.25 g/mol
InChI Key: FJHFJFLPPIYICC-UHFFFAOYSA-N
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Description

N-2-furoyl-N-2-pyridinyl-2-furamide is a chemical compound of interest in medicinal and organic chemistry research. It features a pyridine ring, a key heterocycle found in many FDA-approved drugs and bioactive molecules, linked to a furoamide group . The pyridine scaffold is highly valued in drug design for its ability to improve aqueous solubility, metabolic stability, and its capacity to engage in hydrogen bonding, which can be crucial for interacting with biological targets . While the specific biological activity and mechanism of action of this compound are not yet detailed in the literature, structurally related compounds containing both pyridine and furan rings are known to exhibit a range of pharmacological properties. These include potential antimicrobial, antiviral, and anticancer activities, making such structures a significant area of investigation . For instance, fused furo[3,2-b]pyridine ring systems have been studied as inhibitors of various enzymes and for their antibiotic and antifungal potential . Researchers may find this compound useful as a building block in heterocyclic synthesis or as a candidate for screening in biological assays to explore its unique properties. This product is intended for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

N-(furan-2-carbonyl)-N-pyridin-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-14(11-5-3-9-20-11)17(13-7-1-2-8-16-13)15(19)12-6-4-10-21-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHFJFLPPIYICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N(C(=O)C2=CC=CO2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a pharmacophore in drug design. Its structural features allow for interactions with biological macromolecules, making it a candidate for developing new therapeutic agents.

Case Studies:

  • Anticancer Activity: Research has indicated that derivatives of furoyl-pyridine compounds can stabilize G-quadruplex DNA structures, which are associated with telomeric regions in cancer cells. This stabilization may lead to novel anticancer therapies targeting these structures .
  • Anti-inflammatory Properties: Some studies have shown that furoyl derivatives can modulate inflammatory responses, suggesting their potential use in treating chronic inflammatory diseases .

Material Science

N-2-furoyl-N-2-pyridinyl-2-furamide is also utilized in the synthesis of advanced materials with specific electronic or optical properties.

Applications:

  • Sensors: The compound's ability to form coordination complexes makes it suitable for developing sensors that detect metal ions or other analytes.
  • Nanomaterials: Its incorporation into polymer matrices can enhance the properties of nanocomposites used in various applications, including electronics and photonics.

Biological Studies

The interactions of this compound with biological systems have been a focus of study, particularly regarding its biochemical probe capabilities.

Mechanism of Action:

The compound interacts with specific molecular targets such as enzymes and receptors. The furan and pyridine moieties facilitate π-π stacking interactions and hydrogen bonding, influencing the activity of target proteins .

Research has documented several biological activities associated with this compound:

  • Antimicrobial Effects: Some derivatives have shown promising results against various microbial strains, indicating potential applications in developing new antibiotics.
  • Neuroprotective Effects: Studies suggest that certain furoyl derivatives may protect neuronal cells from oxidative stress, pointing towards applications in neurodegenerative disease treatments .

Data Table: Applications Overview

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer agents, anti-inflammatory drugsStabilization of G-quadruplex DNA; modulation of inflammation
Material ScienceSensors, nanocompositesDevelopment of materials with enhanced electronic properties
Biological StudiesBiochemical probes, antimicrobial agentsInteractions with enzymes; potential neuroprotective effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs of N-2-furoyl-N-2-pyridinyl-2-furamide, focusing on molecular properties, substituent effects, and safety profiles derived from the evidence.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Safety Profile
N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide C₁₃H₁₄N₂O₃ 246.26 Formyl, pivalamide IRRITANT
5-Bromo-N-{5-nitro-2-pyridinyl}-2-furamide C₁₀H₆BrN₃O₄ 328.08 (est.) Bromo, nitro Not reported
N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide C₁₀H₁₃FN₂O₂ 212.22 Fluoro, hydroxy, pivalamide Not reported
(E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide C₁₁H₁₂FIN₃O₂ 385.13 Fluoro, iodo, hydroxyimino, pivalamide Not reported

Key Findings:

In contrast, the formyl group in N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide may render the compound more prone to nucleophilic additions. The fluoro group in offers metabolic stability due to its strong C-F bond.

Safety Profiles Only N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide is explicitly labeled as an irritant , likely due to its reactive formyl group.

Structural Diversity and Applications

  • Pivalamide Derivatives: Compounds like incorporate the pivalamide group (tert-butyl carboxamide), which enhances steric bulk and may improve metabolic stability in drug design.
  • Furan-Pyridine Hybrids: The fusion of furan and pyridine rings (e.g., ) creates planar, conjugated systems suitable for optoelectronic materials or enzyme-targeted ligands.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-2-furoyl-N-2-pyridinyl-2-furamide, and how can purity be optimized?

  • Methodology :

  • Amide Coupling : React furan-2-carboxylic acid derivatives (e.g., furan-2-carbonyl chloride) with 2-aminopyridine derivatives in anhydrous dichloromethane (DCM) using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Purity ≥95% is achievable with optimized solvent ratios .
    • Data Table :
ReagentRoleOptimal Molar Ratio
DCCActivator1.2 equivalents
DMAPCatalyst0.1 equivalents
Pyridine DerivativeNucleophile1.0 equivalent

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify aromatic protons (6.3–8.5 ppm for pyridine/furan rings) and carbonyl groups (~165–170 ppm) .
  • FT-IR : Confirm amide C=O stretch (~1650 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+^+) .

Q. How do solubility and stability profiles impact experimental design?

  • Methodology :

  • Solubility : Test in DMSO (high solubility for biological assays), ethanol, or acetonitrile (for synthesis). Avoid aqueous buffers due to limited solubility .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation is minimal in inert atmospheres .

Advanced Research Questions

Q. How can molecular docking predict the biological targets of this compound?

  • Methodology :

  • Target Selection : Prioritize enzymes with pyridine/furan-binding pockets (e.g., kinases, cytochrome P450). Use AutoDock Vina with PyMOL for visualization .
  • Validation : Compare docking scores (ΔG) with known inhibitors. A ΔG ≤ -7.0 kcal/mol suggests strong binding .
    • Data Table :
Target ProteinPDB IDPredicted ΔG (kcal/mol)
EGFR Kinase1M17-8.2
CYP3A45TE8-6.9

Q. What strategies resolve contradictions in bioactivity data between structural analogs?

  • Methodology :

  • SAR Analysis : Systematically modify substituents (e.g., pyridine methylation, furan oxidation) and assay against controls. Use ANOVA to assess significance .
  • Meta-Analysis : Aggregate data from analogs (e.g., N-(pyridin-2-ylmethyl)furan-2-carboxamide) to identify trends in IC50_{50} values .

Q. How can synthetic yields be improved using advanced techniques?

  • Methodology :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventional) while maintaining yields >85% .
  • Continuous Flow Reactors : Enhance reproducibility and scalability. Optimal flow rate: 0.5 mL/min .

Q. What methodological standards ensure reproducibility in pharmacological studies?

  • Guidelines :

  • Dose-Response Curves : Use ≥3 biological replicates and nonlinear regression (e.g., GraphPad Prism) .
  • Negative Controls : Include DMSO-only and parent scaffold (e.g., unsubstituted pyridine) controls to isolate compound-specific effects .

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